N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide
Description
N-[3-(Benzylcarbamoyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core linked to a benzylcarbamoyl-substituted phenyl group. The benzylcarbamoyl moiety may enhance binding affinity through hydrogen bonding or steric interactions, as seen in related KDM5A inhibitors like N-((1S)-3-(3-(trans-aminocyclopropyl)phenoxy-1-(benzylcarbamoyl)propyl)benzamide .
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-5-2-1-3-6-15)17-7-4-8-18(13-17)23-20(25)16-9-11-21-12-10-16/h1-13H,14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVTRCNODVLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169105 | |
| Record name | N-[3-[[(Phenylmethyl)amino]carbonyl]phenyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925145-55-7 | |
| Record name | N-[3-[[(Phenylmethyl)amino]carbonyl]phenyl]-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925145-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[(Phenylmethyl)amino]carbonyl]phenyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with an appropriate acylating agent, such as benzoyl chloride, under basic conditions to form the benzylcarbamoyl intermediate.
Coupling with Pyridine-4-carboxylic Acid: The benzylcarbamoyl intermediate is then coupled with pyridine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Scientific Research Applications
Kinase Inhibition
The compound has been shown to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases, as well as cancer progression. By inhibiting IKK, N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are critical in the pathogenesis of these diseases .
Cancer Treatment
Research indicates that this compound can be effective against several types of cancer by targeting pathways that promote tumor growth and survival. For instance, its ability to inhibit IKK can lead to decreased NF-κB activity, resulting in reduced tumor cell proliferation and increased apoptosis .
Anti-inflammatory Properties
The compound has shown promise in treating inflammatory conditions such as rheumatoid arthritis and multiple sclerosis by downregulating inflammatory mediators. Its mechanism of action involves the inhibition of cytokine production and modulation of immune responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzyl group or modifications to the pyridine core can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituting different aryl groups | Alters binding affinity to target kinases |
| Modifying carboxamide moiety | Impact on solubility and bioavailability |
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models. For example, a study reported a significant decrease in tumor volume when administered at specific dosages, highlighting its potential for clinical application .
Clinical Implications
The compound's ability to modulate inflammatory responses suggests potential applications in treating chronic inflammatory diseases. Clinical trials are necessary to establish optimal dosing regimens and assess long-term safety profiles .
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide and analogous compounds:
Structural and Functional Insights
- Substituent Effects: Electron-withdrawing groups (e.g., halogens in 14d–14f and 5d ) enhance target binding and potency in kinase or anti-inflammatory assays. Bulky substituents (e.g., morpholino-thiopyrano in 14d ) may improve selectivity but reduce bioavailability. The benzylcarbamoyl group in the target compound likely increases solubility and hydrogen-bonding capacity, similar to NCL-1’s role in KDM5A inhibition .
- Activity Profiles: Kinase Inhibition: Morpholino-thiopyrano derivatives (e.g., 14d) exhibit PI3Kα inhibition comparable to clinical candidates like GDC-0941 . Anti-inflammatory: Thiazolidinone derivatives (e.g., 5d) show efficacy in carrageenan-induced edema models, with 4-chlorophenyl substitution critical for activity . Antidepressant/Nootropic: Compound 66’s 2,5-dimethoxyphenyl group correlates with enhanced CNS activity .
Biological Activity
N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 268.31 g/mol
The compound features a pyridine ring, which is known for its role in various biological activities, and a benzylcarbamoyl group that may enhance its interaction with biological targets.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that it exhibits antiproliferative activity against several cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibits the growth of human epithelial colorectal adenocarcinoma (Caco-2) cells, with an IC value indicating effective concentration for inhibition.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 10.5 | Inhibition of PI3K/AKT signaling pathway |
| HCT-116 | 15.2 | Induction of apoptosis via BAD gene expression |
The mechanism involves the modulation of key signaling pathways such as PI3K/AKT, which are critical for cell survival and proliferation. The treatment with this compound resulted in a notable reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene BAD expression, suggesting a shift towards apoptosis in cancer cells .
Enzyme Inhibition
Further investigations into the compound's activity revealed its potential as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases.
- Monoamine Oxidase (MAO) : The compound exhibited inhibitory activity against MAO enzymes, which are crucial in neurotransmitter metabolism.
- Cholinesterases : The compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have provided insights into how modifications affect biological activity:
- Substitutions on the benzyl group enhanced binding affinity to target proteins.
- The presence of electron-withdrawing groups on the phenyl ring improved antiproliferative activity.
| Derivative | Modification | IC (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Para-F substitution | 9.5 | Enhanced anticancer activity |
| Compound B | Meta-OCH substitution | 12.0 | Increased MAO inhibition |
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated promising results in reducing tumor size when administered at therapeutic doses. The study highlighted its potential as a lead compound for further development in cancer therapy.
- Neuroprotective Effects : In models of neurodegeneration, this compound showed protective effects against neuronal cell death induced by oxidative stress, suggesting its utility in treating neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
